![molecular formula C18H17NO5 B12136308 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

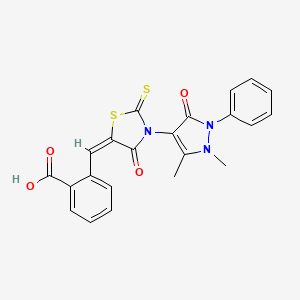

(4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(2-Methoxyethyl)-5-phenylpyrrolidin-2,3-dion ist eine komplexe organische Verbindung, die einen Furanring, einen Pyrrolidinring und verschiedene funktionelle Gruppen aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(2-Methoxyethyl)-5-phenylpyrrolidin-2,3-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Furan-2-yl(hydroxy)methyliden-Zwischenprodukts, das dann unter kontrollierten Bedingungen mit einem Pyrrolidinderivat umgesetzt wird. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferkomplexe, um die Kupplungsreaktionen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, oft mit Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität zu gewährleisten. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, wird ebenfalls berücksichtigt, um die Umweltbelastung zu minimieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

(4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(2-Methoxyethyl)-5-phenylpyrrolidin-2,3-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furanone zu bilden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Methoxyethylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Bedingungen.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Furan-2,5-dion-Derivate.

Reduktion: Hydroxy-Derivate der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Pyrrolidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer Synthesewege.

Biologie

In der biologischen Forschung wird (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(2-Methoxyethyl)-5-phenylpyrrolidin-2,3-dion auf sein Potenzial als bioaktives Molekül untersucht. Es kann Eigenschaften wie Enzyminhibition oder Rezeptorbindung aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

Zu den potenziellen medizinischen Anwendungen der Verbindung gehört die Verwendung als entzündungshemmendes oder Antikrebsmittel. Ihre Fähigkeit, mit bestimmten biologischen Zielen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung.

Industrie

Im Industriesektor kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(2-Methoxyethyl)-5-phenylpyrrolidin-2,3-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielen. Zum Beispiel kann es Enzyme inhibieren, indem es an ihre aktiven Zentren bindet, oder die Rezeptoraktivität modulieren, indem es natürliche Liganden nachahmt. Die genauen Wege hängen vom jeweiligen biologischen Kontext und der Art der Zielmoleküle ab.

Analyse Chemischer Reaktionen

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for therapeutic development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Furan-2-yl-Derivate: Verbindungen wie Furan-2-carbaldehyd teilen sich die Furanringstruktur.

Pyrrolidin-Derivate: Verbindungen wie 1-Benzylpyrrolidin haben einen ähnlichen Pyrrolidin-Kern.

Einzigartigkeit

Was (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(2-Methoxyethyl)-5-phenylpyrrolidin-2,3-dion ausmacht, ist seine Kombination von funktionellen Gruppen und die spezifische Anordnung seiner molekularen Struktur. Diese einzigartige Konfiguration ermöglicht eine unterschiedliche chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C18H17NO5 |

|---|---|

Molekulargewicht |

327.3 g/mol |

IUPAC-Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-phenyl-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H17NO5/c1-23-11-9-19-15(12-6-3-2-4-7-12)14(17(21)18(19)22)16(20)13-8-5-10-24-13/h2-8,10,15,21H,9,11H2,1H3 |

InChI-Schlüssel |

MCTMCRSYTMQRGS-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)

![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)

![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)

![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)

![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)